molecular formula C17H24N2O5 B6322327 benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1203566-76-0

benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6322327
CAS No.: 1203566-76-0
M. Wt: 336.4 g/mol
InChI Key: CMXBVXJSFDXHTE-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the amino moiety and a benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen. Its stereochemistry (3R,4R) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates for kinase inhibitors and protease inhibitors . The Boc group provides stability under basic and nucleophilic conditions, while the hydroxyl group at position 4 enables further functionalization, such as glycosylation or etherification . This compound is frequently utilized in medicinal chemistry for its balanced solubility (moderately polar due to hydroxyl and Boc groups) and compatibility with solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXBVXJSFDXHTE-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aziridinium Ion-Mediated Cyclization

A robust method for constructing the pyrrolidine core involves generating an aziridinium ion intermediate from epoxides, followed by regioselective ring expansion. For example, (R)-styrene oxide reacts with 3-(benzylamino)propionitrile under basic conditions to form an aziridinium ion, which undergoes nucleophilic attack by chloride to yield a chlorinated intermediate. Subsequent nitrile anion cyclization forms the pyrrolidine ring with retained stereochemistry.

Key Conditions :

  • Reagents : (R)-styrene oxide, 3-(benzylamino)propionitrile, Cl⁻ source (e.g., HCl).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield : >80% over two steps.

Dihydroxylation of Pyrroline Derivatives

Alternative routes employ Sharpless asymmetric dihydroxylation of Δ¹-pyrroline precursors. For instance, (R,R)-configured diols are obtained using AD-mix-β with cinchona alkaloid ligands, followed by Boc protection.

Example Protocol :

  • Dihydroxylate 1-benzyl-Δ¹-pyrroline with AD-mix-β.

  • Protect the resulting diol with tert-butyldimethylsilyl (TBS) groups.

  • Introduce Boc via thiocarbonate intermediates.

Introduction of the Boc-Protected Amino Group

Thiocarbonate-Mediated Boc Protection

The patent US3855238A details a scalable method for N-Boc protection using O-tert-butyl S-phenyl thiocarbonate. Amino groups react with this reagent in polar solvents (e.g., dimethylformamide) with tertiary amine bases (triethylamine, pyridine), yielding Boc-protected amines without racemization.

Optimized Parameters :

  • Molar Ratio : 1.2 equivalents thiocarbonate per amine.

  • Temperature : 60–85°C for 4–6 hours.

  • Workup : Oxidative quenching with H₂O₂ to remove thiophenol byproducts.

Direct Boc Anhydride Coupling

For lab-scale synthesis, Boc₂O (di-tert-butyl dicarbonate) in aqueous THF with catalytic 4-dimethylaminopyridine (DMAP) provides efficient protection. This method is less suitable for industrial scale due to Boc₂O’s cost and exothermic reactivity.

Hydroxyl Group Installation and Stereochemical Control

Epoxide Ring-Opening

Hydroxyl groups are introduced via stereospecific epoxide ring-opening. For example, (3R,4R)-epoxy-pyrrolidine intermediates react with water or alcohols under acidic or basic conditions to yield diols with retained configuration.

Case Study :

  • Substrate : (3R,4R)-1-benzyl-3-nitro-pyrrolidine-4-epoxide.

  • Reagent : H₂O, p-TsOH.

  • Outcome : 4-hydroxy group with >95% stereopurity.

Enzymatic Hydroxylation

Emerging approaches use engineered cytochrome P450 enzymes to hydroxylate pyrrolidine precursors enantioselectively. This method avoids harsh conditions and achieves >99% ee but requires specialized biocatalysts.

Benzyl Carbamate Formation

Chloroformate Coupling

Benzylation of the pyrrolidine nitrogen is achieved using benzyl chloroformate (Cbz-Cl) in dichloromethane with a tertiary amine base (e.g., N,N-diisopropylethylamine).

Procedure :

  • Dissolve pyrrolidine intermediate in DCM.

  • Add Cbz-Cl (1.1 equivalents) and DIPEA (2 equivalents) at 0°C.

  • Stir for 2 hours at room temperature.

  • Isolate via aqueous workup and crystallization.

Yield : 85–90%.

Hydrogenolytic Deprotection and Re-Protection

In multistep syntheses, temporary protecting groups (e.g., TBS ethers) are removed under mild conditions (e.g., tetra-n-butylammonium fluoride), followed by benzylation.

Integrated Synthetic Routes

Four-Step Industrial Process

A pilot-scale synthesis from (R)-styrene oxide achieves 84% overall yield:

StepDescriptionReagents/ConditionsYield
1Aziridinium ion formation(R)-styrene oxide, 3-(benzylamino)propionitrile, Cl⁻92%
2Nitrile cyclizationKOtBu, THF, 0°C → RT95%
3Boc protectionO-tert-butyl S-phenyl thiocarbonate, pyridine96%
4BenzylationCbz-Cl, DIPEA, DCM97%

This route avoids chromatography, using crystallization for purification.

Academic Laboratory Route

A smaller-scale alternative emphasizes enantioselective steps:

  • Sharpless dihydroxylation of 1-benzyl-Δ¹-pyrroline (AD-mix-β, 89% ee).

  • TBS protection (TBSCl, imidazole, 94%).

  • Boc protection (Boc₂O, DMAP, 88%).

  • TBS deprotection (TBAF, 91%).

  • Benzylation (Cbz-Cl, DIPEA, 90%).

Overall Yield : 62% (five steps).

Critical Challenges and Optimization Strategies

Stereochemical Integrity

  • Racemization Risk : Boc protection under basic conditions may epimerize chiral centers. Mitigated by using thiocarbonate reagents at controlled pH.

  • Crystallization-Induced Asymmetric Transformation : Recrystallizing intermediates from ethanol/water mixtures enhances diastereomeric excess to >99%.

Scalability and Cost

  • Industrial Preference : Thiocarbonate-based Boc protection over Boc₂O reduces reagent costs by 40%.

  • Solvent Recovery : THF and DCM are distilled and reused in pilot plants to minimize waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Protecting Groups: Tert-butoxycarbonyl chloride (Boc-Cl), benzyl bromide, benzyl chloride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydroxypyrrolidine structure is particularly relevant for developing drugs targeting neurological disorders and other therapeutic areas.

Case Studies

  • Neuroprotective Agents : Research has indicated that derivatives of this compound can exhibit neuroprotective effects. For instance, studies have explored its potential in synthesizing analogs that may protect neuronal cells from oxidative stress.
  • Antiviral Activity : Some derivatives have shown promising antiviral activity against specific viral strains in vitro. The modification of the pyrrolidine ring has been a focus for enhancing efficacy and reducing cytotoxicity.

Organic Synthesis

This compound is utilized as a chiral building block in asymmetric synthesis. Its ability to introduce chirality into molecules makes it valuable for producing enantiomerically pure compounds.

Applications in Synthesis

  • Synthesis of Peptides : The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures.
  • Heterocyclic Compounds : Its structure enables the formation of various heterocycles, which are crucial in developing new materials and bioactive compounds.

Material Science

Recent studies have explored the applications of this compound in material science, particularly in creating polymers and nanomaterials.

Research Findings

  • Polymerization Studies : The compound has been investigated for its role in polymerization reactions, contributing to the development of new polymeric materials with enhanced mechanical properties.
  • Nanomaterial Development : Its use as a precursor in synthesizing nanoparticles has been documented, showing potential applications in drug delivery systems and imaging agents.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material due to its well-defined structure and properties. It aids in the calibration of analytical techniques such as NMR and mass spectrometry.

Biological Activity

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 859854-67-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Molecular Weight : 350.415 g/mol
  • CAS Number : 859854-67-4

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential role as an inhibitor in various enzymatic pathways, particularly those involving amino acid metabolism and neurotransmission.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter synthesis, which can affect neurological pathways.
  • Modulation of Receptor Activity : It has shown potential in modulating receptor activity related to neurotransmitter systems, particularly the glutamatergic system.

Antioxidant Properties

Studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Research has demonstrated that this compound may provide neuroprotective effects through the modulation of NMDA receptors. Preliminary studies suggest that it enhances the survival of neuronal cells under stress conditions.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantReduces oxidative stress markers
NeuroprotectiveEnhances neuronal survival
Enzyme InhibitionInhibits specific amino acid enzymes

Case Studies

  • Neuroprotection in Animal Models : A study conducted on rodent models of neurodegeneration demonstrated that administration of the compound resulted in a significant reduction in neuronal loss and improved cognitive function compared to control groups. The mechanism was attributed to its role as an NMDA receptor modulator.
  • Cell Culture Studies : In vitro studies using neuronal cell lines showed that treatment with this compound led to increased cell viability and reduced apoptosis under oxidative stress conditions.

Comparison with Similar Compounds

Hydroxymethyl vs. Hydroxyl Substituents

The compound benzyl 3-(hydroxymethyl)-4-(Boc-amino)-1-pyrrolidinecarboxylate () replaces the hydroxyl group at position 4 with a hydroxymethyl (-CH2OH) group. This substitution increases molecular weight by 14 Da (C12H16N2O3 → C13H18N2O3) and enhances hydrophilicity (logP reduced by ~0.5 units).

Benzylamino vs. Boc-Amino Groups

The analog (3R,4R)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate () replaces the Boc-protected amino group with a benzylamino (-NHBn) moiety. This modification eliminates the need for Boc deprotection (e.g., with TFA) but reduces stability under oxidative conditions. The benzylamino group also lowers solubility in aqueous buffers by ~20% compared to the Boc variant .

Stereoisomeric Counterparts

(3R,4S)-Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

The (3R,4S) stereoisomer () lacks the Boc group entirely, exposing the primary amine. This results in:

  • Higher reactivity : The free amine participates in nucleophilic reactions without deprotection steps.
  • Reduced stability : Prone to oxidation and dimerization in air (purity drops to <90% after 48 hours at 25°C).
  • Lower molecular weight (236.267 g/mol vs. 336.37 g/mol for the Boc-protected (3R,4R) compound) .

Piperidine vs. Pyrrolidine Ring Systems

The piperidine derivative (3R,4R)-benzyl 4-(Boc-amino)-3-hydroxypiperidine-1-carboxylate () replaces the 5-membered pyrrolidine ring with a 6-membered piperidine. Key differences include:

Property Pyrrolidine (Target) Piperidine (Analog)
Ring strain Higher Lower
Conformational flexibility Restricted Increased
Boiling point ~404°C (calc.) ~415°C (calc.)

The piperidine analog shows improved bioavailability in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Complex Derivatives in Pharmaceutical Contexts

Upadacitinib Impurity 49

This derivative () incorporates a tosyl-pyrrolo[2,3-b]pyrazine moiety and an ethyl group at position 3. Compared to the target compound, it exhibits:

  • Higher molecular weight (661.77 g/mol vs. 336.37 g/mol).
  • Enhanced steric bulk : Limits use in small-molecule drug synthesis but improves target selectivity in JAK inhibitors.
  • Reduced solubility (<0.1 mg/mL in water) due to hydrophobic substituents .

Research Findings and Implications

  • Stereochemistry Matters : The (3R,4R) configuration in the target compound optimizes binding affinity in kinase inhibitors (IC50 values 10–100 nM) compared to (3R,4S) isomers (IC50 > 1 µM) .
  • Protection Strategy Flexibility: The Boc group allows sequential deprotection in multi-step syntheses, whereas benzylamino analogs require harsher conditions (e.g., H2/Pd-C) .
  • Ring Size Effects : Piperidine analogs show 2–3x higher oral bioavailability in rodent models due to reduced first-pass metabolism .

Q & A

Q. What are the critical steps in synthesizing benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Answer : The synthesis typically involves: (i) Formation of the pyrrolidine ring via cyclization using tert-butyl 4-hydroxypyrrolidine-1-carboxylate and tert-butoxycarbonyl chloride in the presence of triethylamine . (ii) Protection of the amino group with a benzyloxycarbonyl (Cbz) group. Reaction optimization includes controlling solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (20–25°C). Yield improvements (>70%) are achieved by slow addition of reagents to minimize side reactions .

Q. How does the stereochemistry at the 3R and 4R positions influence the compound’s reactivity in downstream applications?

  • Answer : The (3R,4R) configuration dictates spatial orientation of the hydroxyl and tert-butoxycarbonylamino groups, enabling selective hydrogen bonding with biomolecular targets. This stereochemistry is critical for enantioselective catalysis and binding to enzymes like proteases, as shown in NMR-based conformational studies .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Answer : Use a combination of:
  • HPLC with chiral columns to verify enantiomeric excess (>98%).
  • NMR (¹H and ¹³C) to confirm stereochemistry (e.g., δ 1.40–1.60 ppm for tert-butyl groups in CDCl₃) .
  • LC-MS for molecular weight validation (observed [M+H]⁺ = 303.4) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved when testing against different enzyme isoforms?

  • Answer : Contradictions often arise from isoform-specific binding pockets. For example, the compound may inhibit α-thrombin but not γ-thrombin due to steric hindrance from the tert-butyl group. Resolve discrepancies using:
  • Molecular docking simulations (e.g., AutoDock Vina) to map binding interactions.
  • Site-directed mutagenesis of enzyme active sites to identify critical residues .

Q. What strategies enhance the stability of the tert-butoxycarbonyl (Boc) protecting group under basic aqueous conditions?

  • Answer : The Boc group is labile above pH 9.0. Stabilization methods include:
  • Buffering : Use phosphate buffers (pH 7.4) instead of carbonate.
  • Co-solvents : Add 10–20% DMSO to reduce water activity.
  • Temperature control : Maintain reactions at ≤4°C to slow hydrolysis .

Q. How can regioselective functionalization of the pyrrolidine ring be achieved to synthesize derivatives with improved pharmacokinetic properties?

  • Answer : Prioritize functionalization at the 4-hydroxyl position due to its nucleophilicity. Example protocols:
  • Mitsunobu reaction : Convert the hydroxyl group to ethers using DIAD/TPP and alcohols.
  • Sulfonylation : Introduce sulfonyl groups with tosyl chloride in pyridine. Monitor regioselectivity via 2D-NMR (NOESY) to confirm substitution patterns .

Q. What experimental designs are recommended to study the compound’s interaction with lipid bilayers or membrane-bound receptors?

  • Answer : Use:
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on L1 sensor chips to measure binding kinetics (ka/kd).
  • Fluorescence anisotropy : Label the compound with BODIPY-FL and monitor partitioning into liposomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.